
4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- is a chemical compound with the molecular formula C₁₀H₁₅NS. It is known for its unique structure, which includes a methanoindene core and an isothiocyanate functional group. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the methanoindene core, which can be derived from cyclopentadiene and other related compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing large reactors to carry out the synthesis steps mentioned above.
Continuous Monitoring: Employing analytical techniques to monitor the reaction progress and ensure consistent quality.
Efficient Purification: Using industrial-scale purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines or thiols.
Substitution: Formation of thioureas or isocyanates.
Scientific Research Applications
4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- involves its interaction with nucleophiles due to the presence of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s reactivity is influenced by its unique structure, which allows it to participate in a range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar core structure but lacking the isothiocyanate group.
Octahydro-4,7-methano-1H-indene-5-aldehyde: Another similar compound with an aldehyde functional group instead of isothiocyanate.
Uniqueness
4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
72403-62-4 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
(1R,2R,6R,7R,8R)-8-isothiocyanatotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H15NS/c13-6-12-11-5-7-4-10(11)9-3-1-2-8(7)9/h7-11H,1-5H2/t7-,8-,9-,10-,11-/m1/s1 |
InChI Key |
DTUBMGPOTPNISW-ISUQUUIWSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@H]3N=C=S |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


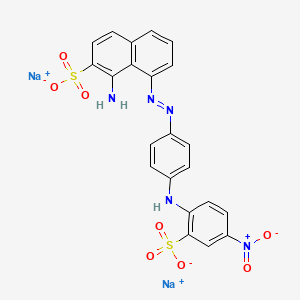
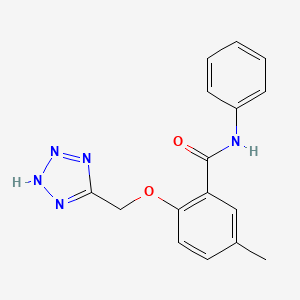
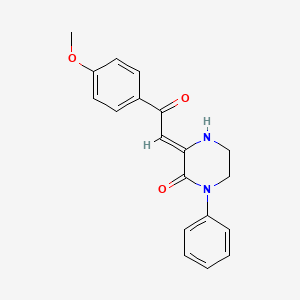
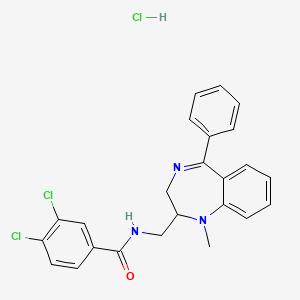
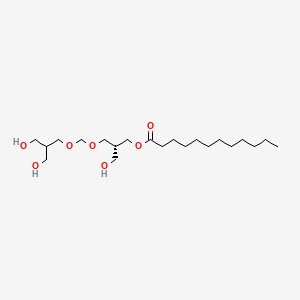
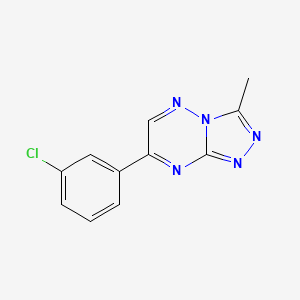
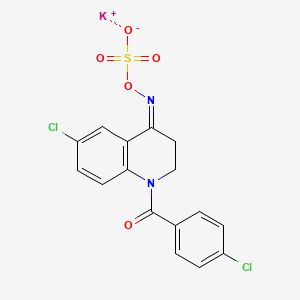
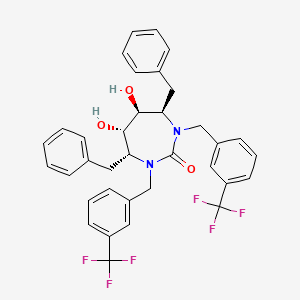

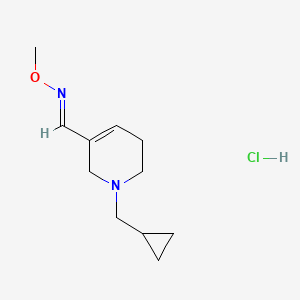
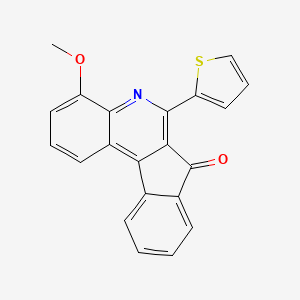
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)


